(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid
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Overview
Description
rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring and an oxolane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a ring-closing reaction, often using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxamide
- rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylate
Uniqueness
The uniqueness of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid lies in its specific combination of the pyrrolidine and oxolane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
FKCXZHQBMNYWSB-SFYZADRCSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CC[C@H](O2)C(=O)O |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(O2)C(=O)O |
Origin of Product |
United States |
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